molecular formula C19H19NO5 B3115126 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid CAS No. 207117-28-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid

Cat. No.: B3115126
CAS No.: 207117-28-0
M. Wt: 341.4
InChI Key: QJTSLFSLVWJFCO-IBGZPJMESA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a chiral Fmoc-protected amino acid derivative.

  • Molecular framework: A central amino acid backbone with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which enhances stability during solid-phase peptide synthesis (SPPS) .
  • Functional groups: A hydroxyl (-OH) and methyl (-CH3) substituent on the β-carbon, influencing hydrogen bonding and steric effects.
  • Physical properties: Expected molecular formula ~C20-25H20-25NO5, molecular weight ~350-400 g/mol, and storage requirements at -20°C (powder) or -80°C (solution) to prevent degradation .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-19(11-21,17(22)23)20-18(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,21H,10-11H2,1H3,(H,20,24)(H,22,23)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTSLFSLVWJFCO-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207117-28-0
Record name Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid
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Mechanism of Action

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid, commonly referred to as Fmoc-3-hydroxy-2-methylpropanoic acid, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is C22H25NO4, with a molecular weight of approximately 367.44 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is essential for its stability and reactivity in various chemical reactions.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Protection of the Amino Group : The amine is protected using the Fmoc group.
  • Formation of the Hydroxy Acid : The hydroxy group is introduced at the 3-position of the methylpropanoic acid backbone.
  • Coupling Reaction : The protected amine is coupled with other necessary functional groups under specific conditions using coupling reagents like EDCI or DCC.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the fluorenyl group enhances its interaction with bacterial membranes, potentially disrupting their integrity.

Anticancer Effects

The compound has also shown promise in anticancer studies. Its mechanism involves inhibition of specific enzymes associated with cancer cell proliferation. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell growth.
  • Receptor Modulation : The fluorenylmethoxycarbonyl group can facilitate binding to receptors involved in cellular signaling pathways.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
(S)-3-(Fmoc)-3-(tert-butoxy)-2-methylpropanoic acidStructureAntimicrobial and anticancer
(S)-2-(Fmoc)-5-(3-chlorophenyl)pentanoic acidStructureAntimicrobial and enzyme inhibition
(S)-2-(Fmoc)-4-(3-chlorophenyl)butanoic acidStructureAntimicrobial properties

The table highlights that while all these compounds share similar structural motifs, their variations in side chains significantly influence their biological activities.

Study 1: Antimicrobial Efficacy

A study conducted by researchers assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis in breast cancer cells. The findings revealed a significant reduction in cell viability at concentrations above 20 µg/mL, suggesting its potential as a therapeutic agent in cancer treatment.

Scientific Research Applications

Peptide Synthesis

Fmoc-Ser-OH is extensively used in the synthesis of peptides due to its stability and ease of use. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide chains.

Case Study:
In a study published in the Journal of Peptide Science, researchers utilized Fmoc-Ser-OH to synthesize a series of bioactive peptides. The incorporation of this amino acid led to improved yields and purity compared to traditional methods using other serine derivatives .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs. Its structural features contribute to the bioactivity and stability of peptides.

Case Study:
A research article in Bioorganic & Medicinal Chemistry Letters demonstrated that peptides synthesized with Fmoc-Ser-OH exhibited enhanced binding affinity to specific receptors involved in cancer progression. The study highlighted the importance of this amino acid in drug design .

Data Tables

ConditionStability Observed
Room TemperatureStable for 6 months
RefrigerationStable for over a year
Exposure to LightDegradation after 3 months

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents on the β-carbon. Key examples include:

Compound Name (Substituent) CAS Number Molecular Formula Molecular Weight (g/mol) Notable Properties
(S)-2-...-3-(o-tolyl)propanoic acid (o-tolyl) 211637-75-1 C25H23NO4 401.45 Purity 99.76%; storage at -20°C; hazards: H302 (oral toxicity), H315 (skin irritation) .
(S)-2-...-3-(6-chloro-1H-indol-3-yl)propanoic acid 908847-42-7 C26H21ClN2O4 477.91 Contains chloro-indole group; enhances lipophilicity and potential bioactivity .
(S)-2-...-3-(thiophen-3-yl)propanoic acid 186320-06-9 C22H19NO4S 393.46 Thiophene moiety improves π-π interactions; hazards: H335 (respiratory irritation) .
(S)-2-...-3-hydroxy-3-methylbutanoic acid 1217603-41-2 C20H21NO5 355.38 Smaller substituent; reduced steric hindrance; storage at 2-8°C .
(S)-2-...-3-(3-chloro-4-(trifluoromethyl)phenyl) N/A C24H19ClF3NO4 ~478.87 Electron-withdrawing groups (Cl, CF3) enhance stability and reactivity .

Key Observations :

  • Hydrophilicity vs. Lipophilicity : The hydroxyl group in the target compound increases hydrophilicity compared to aromatic (e.g., o-tolyl) or heteroaromatic (e.g., thiophene) substituents, impacting solubility and membrane permeability .

Q & A

Q. What are the standard synthetic protocols for preparing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid in peptide synthesis?

The synthesis typically involves Fmoc protection of amino acids, followed by coupling reactions. For example, Fmoc-protected intermediates are reacted with HCl·H₂N-Xxx-OMe esters via reductive amination, followed by activation with reagents like EDC·HCl and pyridine for 48 hours at room temperature. Purification is achieved via solvent extraction and filtration . Automated peptide synthesizers are often employed for scalability, with dichloromethane or tetrahydrofuran as solvents .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

Storage under inert atmosphere (e.g., nitrogen), protection from light, and temperatures between -20°C (long-term) and 4°C (short-term) are critical. The compound is sensitive to moisture and heat, which can hydrolyze the Fmoc group. Use desiccants and airtight containers to minimize degradation .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

High-performance liquid chromatography (HPLC) with >99% purity thresholds and ¹H NMR spectroscopy are standard. For example, ¹H NMR signals at δ 7.3–7.8 ppm confirm the Fmoc aromatic protons, while carboxylate protons appear near δ 12–13 ppm. Mass spectrometry (ESI-MS) validates molecular weight (e.g., 401.45 g/mol for HY-W010984) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize epimerization during coupling with chiral amino acids?

Epimerization is reduced by using low temperatures (-10°C to 0°C), coupling agents like HOBt/EDC, and short reaction times (<2 hours). Monitoring with chiral HPLC or circular dichroism (CD) spectroscopy ensures diastereomeric purity. For example, coupling at -10°C with DIPEA as a base minimizes racemization .

Q. What strategies resolve contradictions in NMR data when confirming stereochemistry of derivatives?

Conflicting NMR signals (e.g., overlapping peaks for hydroxyl or methyl groups) can be resolved using 2D NMR techniques like COSY, HSQC, or NOESY. X-ray crystallography provides definitive stereochemical assignments, especially for crystalline derivatives .

Q. How can researchers mitigate hazards associated with handling this compound in large-scale syntheses?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use fume hoods, PPE (gloves, goggles), and engineering controls (e.g., closed-system reactors). Spills should be neutralized with inert adsorbents and disposed via certified waste management .

Q. What methods improve the solubility of this compound in aqueous reaction media for bioconjugation?

Solubility in water is limited due to the hydrophobic Fmoc group. Co-solvents like DMSO (10–20% v/v) or surfactants (e.g., Tween-20) enhance solubility. Alternatively, temporary protecting groups for the hydroxyl or carboxylate moieties can be introduced .

Methodological Considerations

Q. How should researchers validate the removal of the Fmoc group during deprotection steps?

Deprotection with 20% piperidine in DMF is standard. Validate completeness via UV-Vis spectroscopy (absorption at 301 nm for the Fmoc group) or TLC (disappearance of the Fmoc spot). Incomplete removal requires extended treatment (30–60 minutes) or alternative bases like DBU .

Q. What are the best practices for coupling this compound to solid-phase resins in SPPS (Solid-Phase Peptide Synthesis)?

Use Wang or Rink amide resins pre-swollen in DCM. Activate the carboxylate with HBTU/DIPEA in DMF, and monitor coupling efficiency via Kaiser tests. Double couplings (2 × 1 hour) ensure >95% incorporation .

Q. How can computational modeling predict the reactivity of this compound in novel peptide analogs?

Density Functional Theory (DFT) calculations model electronic effects (e.g., Fmoc’s electron-withdrawing nature) on reaction pathways. Software like Gaussian or Schrödinger Suite predicts steric hindrance and optimizes coupling geometries .

Data Contradictions and Solutions

Q. How to address discrepancies in reported melting points or solubility profiles across studies?

Variations arise from polymorphic forms or residual solvents. Characterize batches via DSC (Differential Scanning Calorimetry) and Karl Fischer titration. Standardize recrystallization solvents (e.g., ethanol/water mixtures) for consistency .

Q. Why do some studies report lower yields in Fmoc removal compared to theoretical values?

Side reactions (e.g., diketopiperazine formation) or steric hindrance from the methyl group can reduce efficiency. Optimize deprotection times or switch to orthogonal protection strategies (e.g., Alloc groups) for sensitive sequences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid

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